molecular formula C11H19N3O B1524384 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine CAS No. 1205145-50-1

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B1524384
CAS No.: 1205145-50-1
M. Wt: 209.29 g/mol
InChI Key: AZPGZGOYOJVLIO-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of pyrazole and morpholine chemistry research spanning several decades. The foundational work on pyrazole derivatives began in the late 19th century, with significant advances in understanding the biological significance of these heterocyclic compounds occurring throughout the 20th century. The synthesis of 3,5-dimethylpyrazole, a key precursor to the target compound, was established through the condensation reaction of acetylacetone with hydrazine, as documented in classical organic chemistry literature. This synthetic pathway provided the foundation for subsequent derivatization studies that led to the development of more complex pyrazole-containing molecules.

The morpholine component of the compound has its own distinct historical trajectory, with morpholine derivatives being recognized for their importance in pharmaceutical applications since the mid-20th century. The combination of pyrazole and morpholine moieties through alkyl linkers represents a relatively modern approach in medicinal chemistry, reflecting the contemporary understanding of structure-activity relationships and the pursuit of hybrid molecules with enhanced biological properties. The specific compound this compound has been catalogued in chemical databases with the Chemical Abstracts Service number 1205145-50-1, indicating its formal recognition within the chemical literature.

Classification and Nomenclature

The systematic classification of this compound places it within multiple chemical categories based on its structural components and functional characteristics. According to International Union of Pure and Applied Chemistry nomenclature guidelines, the compound is formally designated as this compound, reflecting the morpholine ring as the parent structure with the substituted pyrazole moiety attached via an ethylene bridge. The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen atoms within ring structures, specifically falling under the broader categories of both pyrazole derivatives and morpholine derivatives.

From a pharmacochemical perspective, this compound belongs to the class of hybrid molecules or chimeric compounds, which are designed to combine the biological activities of multiple pharmacophoric elements within a single molecular framework. The presence of the 3,5-dimethylpyrazole substitution pattern is particularly significant, as this specific arrangement has been associated with enhanced biological activity in numerous pyrazole-containing pharmaceuticals. Alternative nomenclature systems may refer to this compound using various synonyms, including those found in commercial chemical databases, though the International Union of Pure and Applied Chemistry name remains the standard for scientific literature.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its potential to serve as a versatile building block for the development of biologically active compounds. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities. The integration of the morpholine functionality adds another dimension of biological potential, as morpholine-containing compounds are known for their ability to modulate various biological targets and their favorable pharmacokinetic properties.

Recent research has demonstrated the effectiveness of morpholine as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds with potential pharmaceutical applications. The compound has been utilized in the synthesis of novel 4H-chromene linked pyrazole-1,2,3-triazole hybrids, which have shown promising anticancer and antimicrobial activities with inhibition concentration values ranging from 6.67 to 9.38 micromolar against various cancer cell lines. This research highlights the importance of compounds containing both pyrazole and morpholine moieties in the development of new therapeutic agents.

The structural versatility of this compound also makes it valuable for coordination chemistry applications, where it can serve as a ligand for metal complexes. The nitrogen atoms in both the pyrazole and morpholine rings provide multiple coordination sites, potentially leading to the formation of interesting metal complexes with applications in catalysis or materials science.

Overview of Structural Features

The molecular structure of this compound can be characterized by several key structural features that contribute to its chemical and biological properties. The compound possesses a molecular formula of C₁₁H₁₉N₃O and a molecular weight of 209.29 grams per mole. The structure consists of three distinct structural domains: the 3,5-dimethylpyrazole ring system, the ethylene linker, and the morpholine ring.

The pyrazole ring features a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions, with methyl substituents at the 3 and 5 positions. This substitution pattern is significant because it creates a symmetrical pyrazole ring that can adopt different tautomeric forms, though in the N-substituted form present in this compound, the tautomerism is restricted. The ethylene linker provides sufficient flexibility to allow conformational freedom between the two ring systems while maintaining a direct connection that can facilitate electronic communication between the aromatic pyrazole and the aliphatic morpholine components.

Structural Parameter Value
Molecular Formula C₁₁H₁₉N₃O
Molecular Weight 209.29 g/mol
Chemical Abstracts Service Number 1205145-50-1
Topological Polar Surface Area 30.29 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 3
LogP 0.83214

The morpholine ring contributes a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which provides both hydrophilic character through the oxygen atom and basic character through the nitrogen atom. This dual functionality makes the morpholine moiety particularly valuable in medicinal chemistry applications, as it can participate in hydrogen bonding interactions while also serving as a site for protonation under physiological conditions.

General Applications and Importance

The general applications and importance of this compound span multiple areas of chemical research and potential practical applications. In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules with enhanced biological activities. The presence of both pyrazole and morpholine functionalities provides a scaffold that can be further modified to optimize interactions with specific biological targets.

The compound has demonstrated particular utility in the synthesis of hybrid molecules that combine multiple pharmacophoric elements. Research has shown that compounds containing the 3,5-dimethylpyrazole moiety exhibit significant antimicrobial activities against various bacterial and fungal strains, with minimum inhibitory concentration values ranging from 1.61 to 50 micrograms per milliliter depending on the specific target organism and overall molecular structure. The morpholine component contributes to these activities while also potentially improving the pharmacokinetic properties of resulting compounds.

In synthetic organic chemistry, this compound can participate in various chemical transformations typical of both morpholine and pyrazole derivatives. These include nucleophilic substitution reactions, oxidation reactions, and coordination with metal centers. The versatility of these reaction pathways makes this compound valuable as a building block for the construction of more complex molecular architectures.

The availability of this compound from multiple commercial suppliers indicates its recognition as an important research chemical. Its classification as a specialty material reflects its role in advanced chemical research applications rather than commodity chemical uses. The continued interest in this compound within the scientific community is evidenced by its inclusion in various chemical databases and its use in ongoing research projects focused on the development of new pharmaceutically active compounds.

Future applications of this compound may extend beyond traditional medicinal chemistry to include areas such as materials science, where its ability to coordinate with metals could be exploited for the development of functional materials, and agricultural chemistry, where pyrazole-containing compounds have shown promise as agrochemicals. The structural features that make this compound valuable in current applications suggest that it will continue to be an important tool in chemical research as new synthetic methodologies and applications are developed.

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-10-9-11(2)14(12-10)4-3-13-5-7-15-8-6-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPGZGOYOJVLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine typically follows these key steps:

  • Formation of the Pyrazole Ring : The pyrazole core, specifically 3,5-dimethyl-1H-pyrazole, is synthesized or obtained as a starting material. Pyrazoles are prepared commonly by cyclocondensation reactions of hydrazines with α,β-unsaturated ketones or chalcones, followed by oxidation or alkylation steps to introduce substituents at desired positions.

  • Alkylation of Pyrazole : The N-1 position of the pyrazole ring is alkylated with a suitable ethylating agent to introduce a two-carbon linker. This is often achieved by treating the pyrazole with an alkyl halide (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile at controlled temperatures (25-85 °C).

  • Coupling with Morpholine : The ethylated pyrazole intermediate is then reacted with morpholine or a morpholine derivative to form the target compound. This coupling can be facilitated by nucleophilic substitution reactions where morpholine acts as a nucleophile attacking a suitable leaving group on the alkylated pyrazole intermediate.

  • Purification and Characterization : The product is isolated by crystallization, filtration, or chromatography, and characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Preparation Method from Patent Literature

A representative preparation method described in patent WO2015031562A1 involves:

Step Reagents/Conditions Description
1 3,5-Dimethyl-1H-pyrazole + ethyl iodide + K2CO3 in DMF, 25-30 °C, inert atmosphere Alkylation of pyrazole N-1 with ethyl iodide to form N-ethyl pyrazole intermediate
2 N-ethyl pyrazole + morpholine derivative, base, Pd catalyst, phosphine ligand Coupling reaction to attach morpholine moiety via ethyl linker
3 Reduction if necessary (e.g., nitro group reduction) using hydrogen, metal catalyst Conversion of intermediates to desired amine or functional group
4 Isolation by crystallization or salt formation Purification to obtain high-quality API

This process is optimized for improved throughput, cycle time, and yield, providing pharmaceutical-grade material consistently.

Alternative Synthetic Routes

  • Hydrazine Condensation Route : Pyrazole derivatives can be synthesized by condensation of hydrazine hydrate with α-bromo ketones or chalcones, followed by alkylation and coupling steps. For example, 3,5-dimethyl-1H-pyrazole is reacted with 2-bromoacetophenone in the presence of potassium carbonate in acetonitrile at reflux to yield pyrazole ketone intermediates, which can be further functionalized.

  • Boronate Coupling : Some synthetic schemes involve the preparation of boronate esters of pyrazole derivatives, which then undergo palladium-catalyzed cross-coupling with morpholine-containing substrates to form the target compound.

Reaction Conditions and Monitoring

  • Solvents : Common solvents include DMF, ethanol, acetonitrile, and t-amyl alcohol-water mixtures depending on the step.

  • Temperature : Alkylation and coupling reactions are typically conducted between ambient temperature and reflux conditions (25-85 °C).

  • Bases : Potassium carbonate, triethylamine, or mild hydroxide bases are used to facilitate deprotonation and nucleophilic substitution.

  • Catalysts : Palladium catalysts with phosphine ligands are employed in coupling reactions to improve selectivity and yield.

  • Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion before workup.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents Solvent Temperature Time Yield (%) Notes
1 Alkylation of pyrazole 3,5-dimethyl-1H-pyrazole, ethyl iodide, K2CO3 DMF 25-30 °C 5-15 h 75-85 Inert atmosphere preferred
2 Coupling with morpholine N-ethyl pyrazole, morpholine, Pd catalyst, phosphine ligand, base Ethanol/DMF 40-80 °C 10-24 h 70-90 Pd-catalyzed cross-coupling
3 Reduction (if needed) Hydrogen, metal catalyst Ethanol Room temp to 40 °C 4-6 h >90 For nitro group reduction
4 Purification Crystallization, filtration - Ambient - - Salt formation optional

Research Findings and Advantages

  • The described synthetic methods provide high purity and yield of this compound, suitable for pharmaceutical use.

  • Use of palladium-catalyzed coupling enhances regioselectivity and efficiency , reducing side reactions and impurities.

  • The processes allow for scalability and reproducibility, important for industrial manufacturing.

  • Reaction conditions are mild and environmentally manageable, with options for green solvents and reduced waste.

  • Monitoring techniques such as TLC and HPLC ensure quality control at each step.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Effects : Preliminary studies suggest that compounds containing pyrazole and morpholine moieties can exhibit a range of biological activities. These include:

  • Anticonvulsant Activity : Morpholine derivatives have been explored for their potential in treating epilepsy.
  • Antifungal Properties : Similar compounds have shown effectiveness against fungal infections.
  • Antimalarial Activity : Research indicates that morpholine-containing compounds can inhibit malaria parasites.

Case Study: Anticonvulsant Activity

A study examined the anticonvulsant properties of various morpholine derivatives, highlighting that those with pyrazole substitutions demonstrated enhanced efficacy in seizure models. The investigation utilized both in vitro and in vivo methodologies to evaluate the mechanisms of action, suggesting that 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine could be a candidate for further development in anticonvulsant therapies.

Agricultural Applications

The compound may also find applications in agricultural science, particularly as a potential pesticide or herbicide. The structural features of this compound suggest it could interact with specific biological pathways in pests or weeds.

Example of Application: Herbicidal Activity

Research has indicated that pyrazole derivatives can inhibit plant growth by disrupting hormonal pathways. A study focused on the herbicidal effects of structurally similar compounds revealed significant inhibition of weed germination and growth, suggesting that this compound could serve as an effective herbicide.

Materials Science

In materials science, the compound's unique structure may allow it to be used as a building block for synthesizing novel polymers or materials with specific properties.

Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
4-(2-(3,5-Dimethylpyrazolyl)ethyl)morpholineStructureDirectly related structure; similar biological activity
N-(2-(3,5-dimethylpyrazolyl)ethyl)morpholineStructureContains a thiophene substituent; different biological properties
Morpholino derivativesStructureOften used in nucleic acid chemistry; distinct functional groups

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s hybrid architecture combines two pharmacologically relevant heterocycles: morpholine (a six-membered oxygen- and nitrogen-containing ring) and 3,5-dimethylpyrazole (a five-membered nitrogen heterocycle). Below is a comparative analysis with analogous compounds:

Table 1: Structural and Property Comparison
Compound Name Core Structure Key Modifications Predicted CCS (Ų, [M+H]⁺) Potential Applications
4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]morpholine Morpholine + pyrazole (ethyl linker) 3,5-Dimethylpyrazole 149.5 Drug delivery, catalysis
4-(Pyrazol-1-ylmethyl)morpholine Morpholine + pyrazole (direct link) No ethyl spacer; unsubstituted pyrazole N/A Ligand design, metal coordination
1-(2-Morpholinoethyl)-1H-pyrazole Morpholine + pyrazole (ethyl linker) Unsubstituted pyrazole ~140–150 (estimated) Bioactive intermediates
4i (from ) Coumarin + pyrimidinone + tetrazole Tetrazole and coumarin substituents N/A Fluorescent probes, enzyme inhibition
Key Observations :

Substituent Effects : The 3,5-dimethyl groups on the pyrazole ring enhance steric bulk and lipophilicity compared to unsubstituted pyrazole analogues. This may improve membrane permeability but reduce solubility.

Electronic Properties : Morpholine’s oxygen atom introduces polarity, counterbalancing the hydrophobic pyrazole moiety. This balance may optimize bioavailability in drug-like molecules.

Comparison with Coumarin-Pyrazole Hybrids (e.g., Compound 4i)

While this compound lacks aromatic systems like coumarin (present in 4i), its morpholine-pyrazole scaffold offers distinct advantages:

  • Solubility : Morpholine’s oxygen improves aqueous solubility compared to coumarin-based hybrids, which are often highly lipophilic.
  • Synthetic Accessibility : The absence of complex fused rings (e.g., coumarin) simplifies synthesis and purification.

Biological Activity

Chemical Structure and Properties

PropertyValue
Molecular FormulaC11H19N3OC_{11}H_{19}N_{3}O
Molecular Weight209.29 g/mol
CAS Number1205145-50-1
IUPAC Name4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine
Purity≥95%

Potential Pharmacological Effects

Research on similar compounds indicates that pyrazole derivatives often exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been noted for their effectiveness against various pathogens. For instance, studies have shown that certain pyrazole compounds possess significant antibacterial properties with minimum inhibitory concentration (MIC) values as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds similar to those containing the pyrazole moiety have shown IC50 values ranging from 58.44μM58.44\,\mu M to 129.41μM129.41\,\mu M in various cancer models .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential:

  • Antimicrobial Evaluation :
    • A study evaluated several pyrazole derivatives for their antimicrobial properties. Compounds exhibiting strong activity included derivatives with structural similarities to this compound .
  • Anticancer Activity :
    • In vitro studies on pyrazole-linked compounds indicated potential anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
  • Mechanistic Studies :
    • Research into the mechanisms of action for related compounds suggests that they may act as inhibitors of key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and VEGFR-2 .

Similar Compounds and Their Activities

The unique combination of morpholine and pyrazole in this compound may confer unique pharmacological properties not found in other compounds. Here’s a comparison table of structurally similar compounds:

Compound NameStructure DescriptionNotable Activities
4-(2-(3,5-Dimethylpyrazolyl)ethyl)morpholineDirectly related structureExhibits antimicrobial activity
N-(2-(3,5-dimethylpyrazolyl)ethyl)morpholineContains a thiophene substituentDifferent biological properties
Morpholino derivativesVarious structures often used in nucleic acid chemistryDistinct functional groups

Q & A

Q. What are the recommended synthetic routes for 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: React 3,5-dimethylpyrazole with ethylenediamine derivatives under reflux conditions in ethanol to introduce the ethylamine linker .
  • Step 2: Couple the intermediate with morpholine via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
  • Purification: Recrystallization from ethanol-DMF (1:1) or column chromatography improves yield and purity .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity. Key signals include the morpholine OCH2_2 groups (~3.7 ppm) and pyrazole CH3_3 groups (~2.3 ppm) .
  • X-ray Diffraction (XRD): Resolve crystal structures to determine bond lengths, angles, and dihedral angles between the pyrazole and morpholine moieties. For example, pyrazoline derivatives often exhibit dihedral angles >60° between aromatic substituents .
  • Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI-MS) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential bioactivity in drug discovery?

Methodological Answer:

  • In vitro assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Compare results to structurally similar pyrazoles, which show MIC values ranging from 8–64 µg/mL .
  • Enzyme inhibition studies: Use fluorescence-based assays to measure IC50_{50} values against targets like kinases or proteases. Pyrazole-morpholine hybrids often exhibit sub-micromolar inhibition due to heterocyclic π-π stacking .
  • Molecular docking: Model interactions with protein binding pockets (e.g., COX-2, EGFR) using software like AutoDock. The morpholine oxygen may form hydrogen bonds with catalytic residues .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Comparative structural analysis: Modify substituents (e.g., fluorophenyl vs. methyl groups) and measure activity changes. For instance, fluorinated pyrazoles enhance bioactivity due to increased electronegativity .
  • Dose-response curves: Replicate studies under standardized conditions (e.g., pH, cell lines) to isolate confounding variables. Contradictions in IC50_{50} values often arise from assay sensitivity differences .
  • Meta-analysis: Aggregate data from PubChem and crystallographic databases to identify trends. For example, pyrazole-morpholine hybrids with logP >2.5 show improved blood-brain barrier penetration .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • QSAR modeling: Use descriptors like topological polar surface area (TPSA) and logP to predict solubility and permeability. For this compound, TPSA ≈ 30 Å2^2 suggests moderate membrane permeability .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO-LUMO gap), which correlate with reactivity .
  • MD simulations: Simulate binding dynamics in aqueous environments to assess stability. The morpholine ring’s flexibility may enhance conformational adaptability in biological systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine

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